Phenyl 1,4-diazepane-1-carboxylate
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Overview
Description
Phenyl 1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1,4-diazepane-1-carboxylate can be synthesized through the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and various aromatic aldehydes . The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Phenyl 1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
1,4-Diazepane: The parent compound, which lacks the phenyl and carboxylate groups.
Phenyl 1,4-diazepane-1-carboxamide: A similar compound where the carboxylate group is replaced by a carboxamide group.
1,4-Diazepane-1-carboxylate derivatives: Various derivatives with different substituents on the phenyl ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Phenyl 1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a seven-membered diazepane ring substituted with a phenyl group and a carboxylate moiety. Its molecular formula is C11H12N2O2 with a molecular weight of approximately 204.23 g/mol. The presence of the carboxylate group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of phenyl isothiocyanate with diazepane derivatives under controlled conditions, yielding the desired carboxylate form. This process is critical for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,4-diazepane exhibit significant anticancer properties. For instance, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives were synthesized and evaluated for their cytotoxicity against B-cell leukemia cell lines (Reh). Notably, the compound 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showed an impressive IC50 value of 18 µM, indicating potent antiproliferative activity .
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | 18 | Anticancer |
Compound 6b (4-fluorophenyl carboxy) | 30 | Anticancer |
Compound 7c (4-fluorophenyl carbothio) | 65 | Less active |
Anticoagulant Activity
This compound has also been investigated for its anticoagulant properties. A study identified several diazepane derivatives as potent inhibitors of factor Xa (fXa), a key enzyme in the coagulation cascade. One notable derivative exhibited an IC50 value of 6.8 nM, demonstrating effective antithrombotic activity without prolonging bleeding time . This suggests that modifications to the diazepane structure can significantly impact its pharmacological profile.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that compounds containing this moiety may interact with specific receptors or enzymes involved in various biological pathways:
- Anticancer Mechanism : The cytotoxicity observed in cancer cell lines may be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
- Anticoagulant Mechanism : The interaction with factor Xa suggests that these compounds may inhibit thrombin generation and platelet activation through competitive inhibition at the active site .
Case Studies
A series of case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In vitro studies on B-cell leukemia cell lines demonstrated that compounds with carboxamide linkages showed superior activity compared to those with carbothioamide linkages.
- Case Study 2 : Animal models treated with fXa inhibitors derived from diazepanes showed reduced thrombus formation without significant side effects related to bleeding .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
phenyl 1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
ZWBYUPCGKNBBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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